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Compound of Interest

Compound Name:
2-Amino-4-[4-

(methylsulfonyl)phenyl]thiazole

Cat. No.: B1334182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. Due to the limited availability of experimental

data for this specific compound in publicly accessible literature, this guide also presents data

and protocols for the broader class of 2-aminothiazole derivatives to provide a relevant

framework for researchers.

Core Physicochemical Data
While specific experimental data for 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole are not

readily available, calculated values provide initial estimates for key molecular properties.

Table 1: Calculated Physicochemical Properties of 2-Amino-4-[4-
(methylsulfonyl)phenyl]thiazole
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Property Value Source

Molecular Formula C₁₀H₁₀N₂O₂S₂ --INVALID-LINK--[1]

Molecular Weight 254.33 g/mol --INVALID-LINK--[1]

Exact Mass 254.0187 g/mol --INVALID-LINK--[1]

LogP (calculated) 3.45780 --INVALID-LINK--[1]

Polar Surface Area (PSA) 109.67 Å² --INVALID-LINK--[1]

Physicochemical Properties of Structurally Related
2-Aminothiazole Derivatives
To provide a broader context, the following table summarizes typical physicochemical

properties of structurally related 2-aminothiazole compounds. These values can serve as a

useful reference for anticipating the properties of novel derivatives.

Table 2: Physicochemical Properties of Representative 2-Aminothiazole Derivatives

Compound
Molecular
Weight ( g/mol
)

Melting Point
(°C)

Solubility LogP

2-Amino-4-

phenylthiazole
176.24 149-153

Soluble in

ethanol, DMSO,

and DMF.[2]

2.3 (calculated)

2-Amino-4-

methylthiazole
114.17 44-45

10.8 µg/mL in

aqueous buffer

(pH 7.4)

Not Available

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination

of physicochemical properties. The following are representative methodologies for key

experiments.
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Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high

degree of purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Protocol:

Ensure the sample of the compound is completely dry and in a fine powder form. If

necessary, gently grind the sample using a mortar and pestle.[1]

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed

end on a hard surface.

Place the packed capillary tube into the heating block of the melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting

point.

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (T1) and the temperature at

which the entire sample has melted (T2). The melting point range is reported as T1-T2.[3]

Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, a crucial

parameter for drug formulation and bioavailability.[4]

Apparatus and Reagents:
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Shake flask or vials

Orbital shaker or magnetic stirrer

Analytical balance

Centrifuge

HPLC or UV-Vis spectrophotometer

Solvent of interest (e.g., water, phosphate-buffered saline)

The compound of interest

Protocol:

Add an excess amount of the solid compound to a flask or vial containing a known volume of

the solvent.

Seal the container and place it on a shaker or stirrer at a constant temperature (e.g., 25°C or

37°C).

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48

hours).

After equilibration, allow the undissolved solid to settle.

Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining

solid particles.

Dilute the clear supernatant with an appropriate solvent and determine the concentration of

the dissolved compound using a validated analytical method such as HPLC or UV-Vis

spectrophotometry.[4]

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
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The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is

critical for understanding a drug's behavior at different physiological pH values.

Apparatus and Reagents:

Potentiometer with a pH electrode

Burette

Magnetic stirrer and stir bar

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M

NaOH)

The compound of interest dissolved in a suitable solvent (e.g., water or a water-cosolvent

mixture)

Protocol:

Calibrate the pH electrode using standard buffer solutions.

Dissolve a precisely weighed amount of the compound in a known volume of the chosen

solvent.

Immerse the pH electrode and a magnetic stir bar into the solution.

Titrate the solution with the standardized acid or base, adding small increments of the titrant.

Record the pH of the solution after each addition of the titrant, allowing the reading to

stabilize.

Continue the titration past the equivalence point.

Plot the pH of the solution as a function of the volume of titrant added.

The pKa is determined from the titration curve, typically as the pH at the half-equivalence

point.[2][5]
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LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a key predictor of its absorption and distribution in the body.[6]

Apparatus and Reagents:

Separatory funnel or vials

Orbital shaker

Centrifuge

HPLC or UV-Vis spectrophotometer

n-Octanol (pre-saturated with water)

Water or buffer (pre-saturated with n-octanol)

The compound of interest

Protocol:

Prepare pre-saturated n-octanol and aqueous phases by shaking them together for at least

24 hours and then allowing them to separate.

Dissolve a known amount of the compound in either the n-octanol or the aqueous phase.

Add a known volume of the second phase to create a two-phase system.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the

compound between the two phases.

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

Carefully sample each phase and determine the concentration of the compound in both the

n-octanol and aqueous layers using a suitable analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

LogP is the base-10 logarithm of the partition coefficient.[6][7]

Synthesis and Biological Screening Workflow
Given the absence of specific biological data for 2-Amino-4-[4-
(methylsulfonyl)phenyl]thiazole, the following diagram illustrates a general workflow for the

synthesis and subsequent biological evaluation of novel 2-aminothiazole derivatives. This

process is fundamental in drug discovery and development.
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Caption: General workflow for the synthesis and biological evaluation of novel 2-aminothiazole

derivatives.

This workflow begins with the synthesis of the 2-aminothiazole core via the Hantzsch reaction,

followed by purification and structural confirmation.[8][9] The pure compound then enters a

biological screening cascade, starting with high-throughput primary screening to identify initial

"hits."[10][11] Promising hits are further evaluated for their potency and selectivity in secondary

assays. Finally, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity

studies are conducted to assess the compound's drug-like properties, guiding further lead

optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1334182#physicochemical-properties-
of-2-amino-4-4-methylsulfonyl-phenyl-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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